cis-Dichlorobis(triethylphosphine)platinum(II)
Overview
Description
Cis-dichlorobis(triethylphosphine)platinum(II) is a platinum(II) complex where the platinum atom is coordinated in a square planar geometry with two chloride ligands and two triethylphosphine ligands in a cis configuration. This type of complex is part of a broader class of platinum compounds that have been extensively studied due to their interesting chemical properties and potential applications in areas such as catalysis and medicine .
Synthesis Analysis
The synthesis of cis-dichlorobis(triethylphosphine)platinum(II) and related complexes typically involves the reaction of a platinum(II) salt with the appropriate ligands. For example, the synthesis of related cis-alkyl chloro and cis-alkyl hydrido bis-N-heterocyclic carbene chelate complexes has been reported, which involves the use of alkyl-substituted bis-NHC ligands . Additionally, the trans-isomers of similar dihalogenobis(triphenylphosphine)platinum(II) complexes can be synthesized by photochemical isomerization of the cis-complexes, indicating that light can be used to manipulate the geometry of these complexes .
Molecular Structure Analysis
The molecular structure of cis-dichlorobis(triethylphosphine)platinum(II) complexes has been elucidated using single-crystal X-ray diffraction techniques. These studies have revealed that the platinum atom is four-coordinate and adopts a square planar geometry. For instance, the crystal structure of a related complex, cis-chlorobis(triethylphosphine)-1,8-naphthyridineplatinum(II) tetrafluoroborate, shows interatomic distances to platinum that are consistent with a square planar coordination environment . Similar structural analyses have been conducted on other cis-chlorobis(triethylphosphine)platinum(II) complexes with different monodentate ligands .
Chemical Reactions Analysis
The reactivity of cis-dichlorobis(triethylphosphine)platinum(II) and related complexes has been a subject of interest. For example, the reactivity of dimethyl complexes toward solvents such as dichloromethane and methanol has been investigated, revealing insights into the mechanisms of reductive elimination and the generation of reactive platinum(0) fragments . These studies contribute to a better understanding of the chemical behavior of platinum(II) complexes and their potential applications in bond-activation chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of cis-dichlorobis(triethylphosphine)platinum(II) complexes are characterized using various spectroscopic and analytical techniques. NMR and IR spectroscopy, mass spectrometry, and elemental analysis are commonly employed to characterize these complexes . The crystallographic studies also provide valuable information on the density and cell dimensions of these compounds, which are important for understanding their solid-state properties . Variable temperature NMR studies of solutions have indicated fluxional behavior in some cases, suggesting dynamic processes in solution that may affect the ligand coordination .
Scientific Research Applications
Photochemistry : The photochemistry of cis-Dichlorobis(triethylphosphine)platinum(II) involves the study of its isomerization under different light conditions. The photolyses in methanol have been studied, focusing on the quantum yield of trans to cis conversion and its dependence on factors like oxygen presence (Goh & Mok, 1977).
Magnetic Resonance : This compound has been studied using heteronuclear magnetic double resonance techniques to establish the signs of spin–spin coupling constants, which are critical for understanding the electronic structure and reactivity of these complexes (McFarlane, 1967).
Crystallography : The crystal structure of variants of this compound, like cis-chlorobis(triethylphosphine)-1,8-naphthyridineplatinum(II) tetrafluoroborate, has been determined using single-crystal X-ray diffraction. These studies are crucial for understanding the geometric and electronic structure of these compounds (Bushnell, Dixon, & Khan, 1978).
Electrochemistry : Electroanalytical investigations of cis- and trans-dichlorobis(tertiary phosphine)platinum(II) complexes have shown that these compounds can be oxidized or reduced to phosphine complexes of platinum(IV) and platinum(0), respectively. The study also discusses the influence of the nature of the phosphine ligands on oxidation and reduction potential values (Mazzocchin, Bontempelli, Nicolini, & Crociani, 1976).
Organometallic Chemistry and Catalysis : Research in this field includes the synthesis of carbene complexes and their reactions with electron-rich olefins. Such studies contribute to our understanding of reaction mechanisms and the potential catalytic applications of these complexes (Cardin, Çetinkaya, Çetinkaya, & Lappert, 1973).
Medicinal Chemistry : New platinum(II) complexes with triethylphosphine have been synthesized and tested for in vitro anticancer activity. These complexes, including cis-Dichlorobis(triethylphosphine)platinum(II), have shown promising cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents (Jomaa et al., 2017).
Safety And Hazards
properties
IUPAC Name |
dichloroplatinum;triethylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15P.2ClH.Pt/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWLTKRUFHHDLP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.Cl[Pt]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2P2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Dichlorobis(triethylphosphine)platinum(II) | |
CAS RN |
15692-07-6, 13965-02-1 | |
Record name | cis-Dichlorobis(triethylphosphine)platinum(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-Dichlorobis(triethylphosphine)platinum(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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